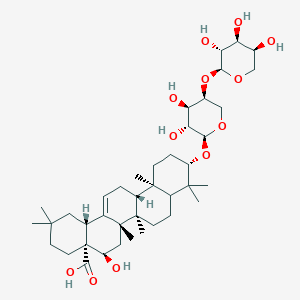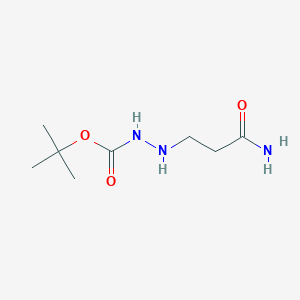
Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester, also known as AOA-ester, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester is not fully understood, but studies have suggested that it may act by inhibiting various enzymes involved in cellular metabolism. Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester has been shown to inhibit the activity of pyruvate dehydrogenase, an enzyme that plays a critical role in cellular energy production. This inhibition may lead to a decrease in cellular energy levels, which can trigger apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester has been shown to have a range of biochemical and physiological effects. Studies have shown that Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester can induce apoptosis in cancer cells, modulate the activity of certain neurotransmitters in the brain, and inhibit the activity of various enzymes involved in cellular metabolism. Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester has also been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester is its potent anti-cancer properties. This makes it a promising candidate for the development of new cancer therapies. Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester is also relatively easy to synthesize, which makes it a convenient compound for laboratory experiments.
However, there are also some limitations associated with the use of Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester in laboratory experiments. One limitation is that Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester can be toxic to cells at high concentrations, which can make it difficult to determine the optimal dosage for experiments. Another limitation is that Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester has not been extensively studied in vivo, which means that its potential side effects and toxicity in humans are not fully understood.
Orientations Futures
There are several future directions for research on Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester. One potential direction is the development of new cancer therapies based on Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester. This may involve the synthesis of new derivatives of Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester that have improved anti-cancer properties or reduced toxicity.
Another future direction is the exploration of Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester's potential applications in the field of neuroscience. This may involve studying the effects of Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester on various neurotransmitter systems in the brain and investigating its potential therapeutic applications for neurological disorders.
Conclusion
In conclusion, Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester has potent anti-cancer properties and has been studied for its potential applications in the field of neuroscience. Although there are some limitations associated with its use in laboratory experiments, Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester remains a promising candidate for the development of new therapies and the exploration of new scientific frontiers.
Méthodes De Synthèse
Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester can be synthesized using a simple and efficient method that involves the reaction of hydrazinecarboxylic acid with 2-(3-amino-3-oxopropyl)-1,1-dimethylethyl ester. The reaction is typically carried out in the presence of a catalyst and a suitable solvent. The resulting product is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol.
Applications De Recherche Scientifique
Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester is in the field of cancer research. Studies have shown that Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester achieves this by inducing apoptosis, a programmed cell death mechanism, in cancer cells.
In addition to its anti-cancer properties, Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester has also been studied for its potential applications in the field of neuroscience. Studies have shown that Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester can modulate the activity of certain neurotransmitters, such as dopamine and serotonin, in the brain. This suggests that Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester may have potential therapeutic applications for various neurological disorders, such as Parkinson's disease and depression.
Propriétés
Numéro CAS |
133382-89-5 |
|---|---|
Nom du produit |
Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester |
Formule moléculaire |
C8H17N3O3 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
tert-butyl N-[(3-amino-3-oxopropyl)amino]carbamate |
InChI |
InChI=1S/C8H17N3O3/c1-8(2,3)14-7(13)11-10-5-4-6(9)12/h10H,4-5H2,1-3H3,(H2,9,12)(H,11,13) |
Clé InChI |
CZJTXZUDACFWLF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NNCCC(=O)N |
SMILES canonique |
CC(C)(C)OC(=O)NNCCC(=O)N |
Synonymes |
Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



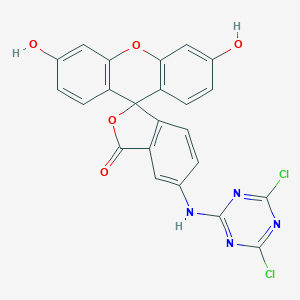

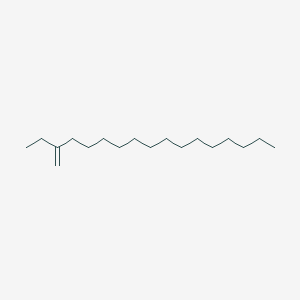
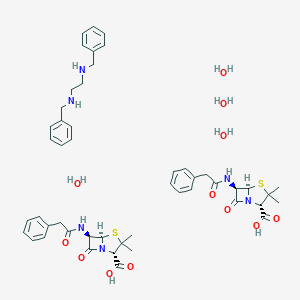
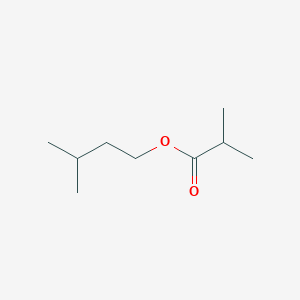
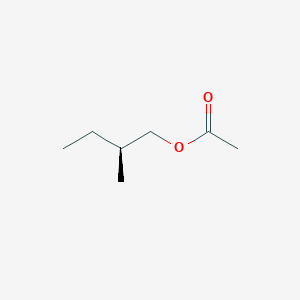


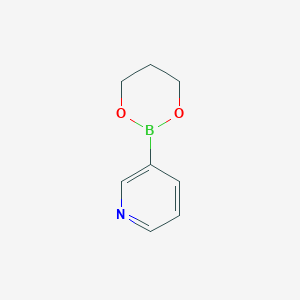
![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)
![Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate](/img/structure/B149029.png)

